Isotopic Purity Comparison
In a validated LC-MS/MS method for quantifying TB drugs in human breast milk, Rifabutin-d7 was employed with a documented isotopic purity of 97.2% [1]. This is directly compared to the metabolite internal standard, deacetyl rifabutin-d7, which had a purity of 98.5% in the same study [1]. The difference of 1.3 percentage points is quantifiable and underscores the necessity of confirming specific lot purity for accurate calibration.
| Evidence Dimension | Isotopic Purity |
|---|---|
| Target Compound Data | 97.2% isotopic purity |
| Comparator Or Baseline | Deacetyl rifabutin-d7 |
| Quantified Difference | 98.5% (1.3 percentage points higher) |
| Conditions | LC-MS/MS assay validation for TB drugs in human breast milk |
Why This Matters
Accurate quantification is directly dependent on the known purity of the internal standard; this documented value allows for precise correction and is a critical procurement specification for method validation.
- [1] Chirehwa, M. T., et al. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk. Journal of Chromatography B, 2022, 1211, 123489. View Source
